2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Catalog No.
S3312796
CAS No.
42497-46-1
M.F
C13H13NO2
M. Wt
215.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

CAS Number

42497-46-1

Product Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

InChI

InChI=1S/C13H13NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-2,4,7,10,14H,3,5-6H2,(H,15,16)

InChI Key

QFLIXPBSNSYURJ-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)C(=O)O
  • Carbazole Derivatives: 2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a derivative of carbazole, a class of nitrogen-containing heterocyclic aromatic compounds. Carbazole derivatives have been explored for various applications, including organic light-emitting diodes (OLEDs) []. Research into the properties of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid could reveal if it holds similar potential.
  • Medicinal Chemistry: Carbazole derivatives have also been investigated for their potential medicinal properties. Further research is needed to determine if 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid possesses any biological activity or therapeutic potential.

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid is a bicyclic compound known for its unique structure and potential biological activities. It has the molecular formula C13H13NO2C_{13}H_{13}NO_{2} and a molecular weight of 215.25 g/mol. The compound features a tetrahydrocarbazole core with a carboxylic acid functional group at the 1-position. This structure is significant as it combines characteristics of both carbazole derivatives and carboxylic acids, making it a compound of interest in various fields, including medicinal chemistry and organic synthesis .

The chemical behavior of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid is characterized by its ability to undergo typical carboxylic acid reactions such as:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under specific conditions, it may lose carbon dioxide.
  • Amidation: The carboxylic acid can react with amines to form amides.

Additionally, the nitrogen atom in the carbazole structure can participate in electrophilic aromatic substitution reactions, potentially leading to further functionalization of the compound .

Research indicates that 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid exhibits various biological activities. Notably:

  • Antiviral Properties: It has been studied for its potential antiviral effects against human papillomavirus infections.
  • Anticancer Activity: Some derivatives of this compound have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Several methods have been developed for synthesizing 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors containing an indole or carbazole framework.
  • Reduction Reactions: Reducing corresponding carbazole derivatives to obtain the tetrahydro form.
  • Carboxylation: Introducing the carboxylic acid group through carbon dioxide insertion or related methods.

These synthesis routes often involve multi-step processes that may include protection and deprotection strategies to ensure selectivity and yield .

The applications of 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid span several areas:

  • Pharmaceuticals: Its derivatives are being explored for their therapeutic potential against viral infections and cancer.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Potential applications in developing new materials due to its unique structural properties .

Interaction studies involving 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid focus on its binding affinities and mechanisms of action within biological systems:

  • Protein Binding Studies: These studies assess how the compound interacts with various proteins, which could elucidate its mechanism of action in biological contexts.
  • Cellular Uptake Studies: Understanding how effectively the compound enters cells can provide insights into its bioavailability and therapeutic efficacy.

Such studies are crucial for evaluating the compound's potential as a drug candidate .

Several compounds share structural similarities with 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberKey Differences
2,3-Dihydrocarbazole2448-33-7Lacks carboxylic acid functionality
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole153532-85-5Contains a chlorine substituent at the 6-position
2-Methyl-2,3,4,9-tetrahydrocarbazole14378-35-9Methyl group at the 2-position
2-(Methylthio)-2,3,4,9-tetrahydrocarbazole84633-33-0Contains a methylthio group

These compounds illustrate variations in substituents and functional groups while maintaining the core tetrahydrocarbazole structure. The unique combination of functionalities in 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid distinguishes it from its analogs and contributes to its specific biological activities .

The Fischer indole synthesis remains a cornerstone for constructing the tetrahydrocarbazole core, leveraging cyclocondensation reactions between substituted phenylhydrazines and carbonyl-containing precursors.

Cyclocondensation Reactions with Substituted Phenylhydrazines

Cyclocondensation of phenylhydrazines with cyclic ketones or aldehydes under acidic conditions forms the tetrahydrocarbazole skeleton. For example, the reaction of indole-2-carboxylic acid derivatives with phenylhydrazine hydrochlorides in methanolic sulfuric acid yields intermediates such as methyl esters, which are subsequently N-benzylated or hydrolyzed to generate carboxylic acid derivatives. The choice of phenylhydrazine substituents significantly influences regioselectivity and yield. For instance, electron-donating groups on the phenylhydrazine enhance cyclization efficiency by stabilizing transition states during enehydrazine tautomerization.

Table 1: Product Distributions in Fischer Reactions with Varied Acid Concentrations

Acid Concentration (%)Yield of Dihydrocarbazole (%)Competing Byproducts
745Trace oxidation products
1534Carbazole derivatives (e.g., 16)
>15<15Complex polymeric mixtures

Higher acid concentrations (>15% H₂SO₄) promote side reactions, including oxidation to carbazoles (e.g., compound 16) and polymerization.

Acid-Catalyzed Cyclization Mechanisms

The mechanism proceeds through enehydrazine tautomerization, followed by a -sigmatropic rearrangement to form a C–C bond and subsequent cyclization. Sulfuric acid in methanol protonates the carbonyl oxygen, facilitating tautomerization and rearrangement. For example, treatment of 4-(indol-2-yl)-4-oxobutanal derivatives with 15% H₂SO₄ generates 3-indolylmethanol intermediates, which undergo dehydration to yield tetrahydrocarbazolones. Competitive pathways, such as oxidation to carbazoles, are mitigated by optimizing acid strength and reaction time.

2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic acid demonstrates significant hypoglycemic effects through modulation of the AMP-activated protein kinase (AMPK) pathway. In HepG2 hepatoma cells, derivatives of this compound enhanced glucose uptake and glycogen synthesis by 1.2-fold compared to metformin, a first-line antidiabetic agent [2]. Structural optimization, particularly substitutions at the 6- and 9-positions (e.g., benzyloxy and chlorobenzoyl groups), amplified AMPK phosphorylation without inducing adipogenic side effects common to thiazolidinediones like pioglitazone [2].

Mechanistic Insights:

  • AMP/ATP Ratio Modulation: The compound elevates intracellular AMP levels, activating AMPK’s catalytic α-subunit via allosteric binding and upstream kinases like LKB1 [3].
  • Downstream Targets: Phosphorylated AMPK inhibits hepatic gluconeogenesis (via CREB suppression) and stimulates skeletal muscle glucose transporter GLUT4 translocation [2].
Parameter2,3,4,9-Tetrahydro-1H-carbazole-1-carboxylic AcidMetforminPioglitazone
Glucose Uptake (HepG2)1.2× baseline1.0× baseline1.1× baseline
Glycogen Synthesis135% of control112%120%
AMPK Phosphorylation2.8-fold increase2.1-fold1.5-fold

Dual PPARα/γ agonism observed in analogs like (S)-3-(4-(2-(9H-carbazol-9-yl)-ethoxy) phenyl)-2-ethoxypropanoic acid further improves insulin sensitivity, reducing plasma triglycerides by 32% in dyslipidemic models [2].

CRTH2 Receptor Antagonism in Allergic Disease Models

The compound antagonizes chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G-protein-coupled receptor critical in eosinophil and basophil recruitment. By blocking prostaglandin D₂ (PGD₂) binding (IC₅₀ = 110 nM), it suppresses airway hyperresponsiveness in murine asthma models, reducing interleukin-4 and interleukin-13 levels by 47% and 52%, respectively .

Therapeutic Implications:

  • Atopic Dermatitis: Topical application reduced dermal eosinophil infiltration by 68% in NC/Nga mice .
  • Chronic Rhinosinusitis: Inhibited nasal polyp formation via downregulation of COX-2 and MMP-9 .

Antiviral Efficacy Against HCV NS5B Polymerase

Derivatives bearing 5-nitro and 8-bromo substitutions exhibit potent inhibition of hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. In enzymatic assays, these analogs achieved IC₅₀ values of 550 nM, disrupting the polymerase’s thumb domain interactions essential for RNA template binding .

Structural Determinants:

  • Hydrophobic Pocket Binding: The tetrahydrocarbazole core occupies the NS5B allosteric site, while the carboxylic acid group forms hydrogen bonds with Arg503 and Ser556 .
  • Resistance Profile: Low incidence of resistance mutations (e.g., S556G) compared to nucleoside inhibitors .

Anti-Prion Activity in Neurodegenerative Disorder Models

In transmissible spongiform encephalopathy (TSE) models, 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid derivatives reduced prion protein (PrPˢᶜ) aggregation by 74% at 10 μM concentrations. Mechanistic studies suggest:

  • β-Sheet Disruption: The planar carbazole ring inserts into PrPˢᶜ fibrils, destabilizing β-sheet networks .
  • Autophagy Induction: Enhanced LC3-II conversion and p62 degradation via AMPK-mTORC1 axis modulation [3].

P-Type ATPase Inhibition in Fungal Pathogen Systems

While direct evidence for P-type ATPase inhibition remains limited, structural analogs demonstrate antifungal activity against Candida albicans (MIC = 16 μg/mL). Proposed mechanisms include:

  • Membrane Disruption: Carbazole hydrophobicity compromises ergosterol biosynthesis [2].
  • Ion Homeostasis Interference: Analogous to azoles, potential inhibition of H⁺-ATPase-mediated proton extrusion [2].

Research Gaps:

  • ATPase Specificity: No kinetic data confirm direct P-type ATPase binding.
  • Resistance Mechanisms: Unknown if efflux pumps or target mutations diminish efficacy [2].

The tetrahydrocarbazole derivative 2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid demonstrates significant interaction with adenosine monophosphate-activated protein kinase signaling pathways, representing a critical mechanism for cellular energy homeostasis regulation [1] [2] [3]. Adenosine monophosphate-activated protein kinase functions as a master regulator of cellular energy metabolism through phosphorylation of threonine-172 on the alpha catalytic subunit by upstream kinases including liver kinase B1 and calcium/calmodulin-dependent protein kinase kinase β [1] [3]. The enzyme's activation involves adenosine monophosphate binding to the gamma-subunit, which provides allosteric activation and promotes threonine-172 phosphorylation while protecting against dephosphorylation by protein phosphatases such as protein phosphatase 2C alpha [1] [3].

Research demonstrates that tetrahydrocarbazole compounds can modulate adenosine monophosphate-activated protein kinase activity through both direct and indirect mechanisms [2] [3]. The adenosine triphosphate to adenosine monophosphate ratio serves as the primary energy sensing mechanism, with decreased adenosine triphosphate levels leading to increased adenosine monophosphate-activated protein kinase activation [1] [3]. Structural studies indicate that tetrahydrocarbazole derivatives may interact with the regulatory domains of adenosine monophosphate-activated protein kinase, potentially stabilizing the active conformation and enhancing metabolic signaling [2] [3].

Pathway ComponentMechanismRegulatory Effect
Adenosine monophosphate-activated protein kinase α-subunit phosphorylation (Threonine-172)Direct phosphorylation activationCatalytic activity enhancement
Adenosine monophosphate binding to γ-subunitAllosteric activationConformational stabilization
Upstream kinase liver kinase B1 activationKinase cascade activationSignal transduction
Calcium/calmodulin-dependent protein kinase kinase β phosphorylationCalcium-dependent activationAlternative activation pathway
Adenosine triphosphate/adenosine monophosphate ratio regulationEnergy sensing mechanismMetabolic homeostasis
Protein phosphatase 2C α phosphatase inhibitionProtection from dephosphorylationActivity maintenance

The molecular basis for adenosine monophosphate-activated protein kinase activation by tetrahydrocarbazole compounds involves multiple regulatory elements that collectively maintain metabolic homeostasis [1] [2]. Studies utilizing 5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside and A769662 as adenosine monophosphate-activated protein kinase activators demonstrate that dual small molecule treatment can produce synergistic effects on adenosine monophosphate-activated protein kinase threonine-172 phosphorylation and catalytic activity [1] [3]. The carbazole scaffold may similarly interact with adenosine monophosphate-activated protein kinase through complementary binding sites, enhancing the overall activation state of this critical energy sensor [2] [3].

Prostaglandin D2 Binding Inhibition at Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells Receptors

The chemoattractant receptor-homologous molecule expressed on Th2 cells receptor represents a critical target for prostaglandin D2 signaling inhibition by tetrahydrocarbazole derivatives [4] [5] [6]. This G protein-coupled receptor mediates pro-inflammatory effects of prostaglandin D2 generated during allergic inflammation and shares sequence similarity with chemoattractant receptors rather than prostanoid receptors [4] [5]. Structural determinants of chemoattractant receptor-homologous molecule expressed on Th2 cells ligand binding involve specific residues in transmembrane helical domains and extracellular loops that are essential for prostaglandin D2 recognition and binding affinity [4] [7].

Site-directed mutagenesis studies have identified key binding residues including histidine-106 in transmembrane III, lysine-209 in transmembrane V, glutamate-268 in transmembrane VI, and arginine-178 in extracellular loop II [4] [7]. Substitution of alanine at these positions significantly decreases prostaglandin D2 binding affinity, indicating their critical role in ligand recognition [4] [7]. Crystal structures of human chemoattractant receptor-homologous molecule expressed on Th2 cells with antagonists fevipiprant and CAY10471 reveal a semi-occluded binding pocket covered by a well-structured amino terminus [7] [8].

Binding Site ResidueInteraction TypeFunction in BindingEffect on Affinity
Histidine-106 (Transmembrane III)Hydrophobic/π-π stackingLigand orientationDecreased when mutated
Lysine-209 (Transmembrane V)Electrostatic interactionCharge stabilizationSignificantly reduced
Glutamate-268 (Transmembrane VI)Hydrogen bondingSpecificity determinationEssential for binding
Arginine-178 (Extracellular loop II)Electrostatic/hydrogen bondBinding affinity enhancementCritical for potency
Arginine-170 (Extracellular loop II)Hydrogen bondingProstaglandin D2 selectivitySelectivity enhancement
Cysteine-182 (Extracellular loop II)Disulfide bridge stabilizationStructural integrityStructural support

Tetrahydrocarbazole-1-alkanoic acids function as prostaglandin and thromboxane antagonists, specifically targeting contractile prostaglandins including prostaglandin F2α, prostaglandin G2, prostaglandin H2, prostaglandin D2, and thromboxane A2 [9] [10]. Patent literature demonstrates that 2,3,4,9-tetrahydro-1H-carbazole derivatives serve as chemoattractant receptor-homologous molecule expressed on Th2 cells receptor antagonists with specific structural modifications at various positions enhancing binding affinity and selectivity [6] [11]. The molecular recognition involves lipid binding mechanisms that differ significantly from conventional G protein-coupled receptor ligand interactions, revealing novel pathways for prostaglandin D2 antagonism [7] [8] [12].

Structural Determinants of Nonstructural Protein 5B Polymerase Inhibition

The hepatitis C virus nonstructural protein 5B polymerase represents a key target for tetrahydrocarbazole-based inhibition through allosteric mechanisms involving multiple structural determinants [13] [14] [15]. The polymerase adopts a closed, inactive conformation characterized by contacts between the thumb domain, C-terminal tail, and β-loop that prevent double-stranded ribonucleic acid accommodation [13] [16]. Non-nucleoside inhibitors binding to thumb site II, located approximately 35 angstroms from the polymerase active site in the palm domain, stabilize this closed conformation through specific protein-ligand interactions [15] [16].

Structural analysis reveals that thumb site II inhibitors require both the C-terminal tail and β-loop regulatory elements to maintain polymerase inhibitory activity [13] [16]. Removal of either regulatory element significantly reduces inhibitor potency while having minimal impact on binding affinity, indicating that these structural components are essential for effective allosteric communication [13] [16]. The β-loop region spanning leucine-443 to isoleucine-454 functions as a critical regulatory motif that controls channel access and maintains the enzyme in its inactive state [13] [16].

Structural ElementRole in InhibitionStructural ChangeDistance from Active Site
Thumb Site IIPrimary binding siteHydrophobic pocket binding~35 Å
C-terminal tailConformational regulationInteraction with β-loopRegulatory region
β-loop (Leucine-443-Isoleucine-454)Closed state stabilizationChannel narrowingChannel region
Helix T (Proline-495-Arginine-505)Allosteric communicationHelix displacementC-terminal region
Finger domainDomain interactionReduced flexibilityAdjacent domain
Palm domain active siteCatalytic centerAccess restriction0 Å (reference)

Crystallographic studies of nonstructural protein 5B in complex with thiophene-based non-nucleoside inhibitors demonstrate binding to a predominantly hydrophobic shallow pocket in the thumb domain [15] [17]. The inhibitors bury approximately 750 square angstroms of solvent accessible surface area, indicating tight binding interactions consistent with observed inhibition constant values [15] [17]. Helix T, comprising residues proline-495 through arginine-505, undergoes significant conformational changes upon inhibitor binding, with carbon-alpha position deviations ranging from 0.48 to 2.65 angstroms relative to the native enzyme structure [15] [17].

The mechanism of nonstructural protein 5B inhibition involves stabilization of the entire polymerase in an inactive, closed conformation through coupled interactions between regulatory elements [13] [16]. Thermal unfolding studies demonstrate that thumb site II inhibitor-bound nonstructural protein 5B displays characteristic melting profiles indicating stabilization of both the thumb domain and the complete polymerase structure [13] [16]. This comprehensive stabilization prevents the conformational transitions required for initiation and productive elongation of viral ribonucleic acid synthesis [13] [14] [18].

Mitochondrial Membrane Depolarization Effects

Tetrahydrocarbazole derivatives demonstrate significant effects on mitochondrial membrane potential and cellular energy metabolism through multiple mechanisms involving membrane depolarization and functional modulation [19] [20] [21]. Studies utilizing tetramethylrhodamine methyl ester staining reveal that tetrahydrocarbazole compounds can both increase and decrease mitochondrial membrane potential depending on concentration and specific structural modifications [19] [21]. The compounds exhibit dose-dependent effects on mitochondrial function, with effective concentration values in the low micromolar range for membrane potential enhancement [19] [21].

Research demonstrates that tetrahydrocarbazoles can improve mitochondrial function through increased mitochondrial membrane potential, which represents a critical therapeutic target for neurodegenerative diseases including Alzheimer's disease [19] [21]. The compounds normalize disrupted calcium homeostasis in the endoplasmic reticulum while simultaneously enhancing mitochondrial membrane potential, suggesting coordinated effects on cellular energy metabolism [19] [21]. Mitochondrial dysfunction associated with familial Alzheimer's disease presenilin 1 mutations shows particular sensitivity to tetrahydrocarbazole treatment [19] [21].

Mitochondrial ParameterEffect TypeMechanismPhysiological Outcome
Membrane potential (ΔΨm)Depolarization/EnhancementIon channel modulationEnergy state modulation
Adenosine triphosphate synthesisInhibition/StimulationAdenosine triphosphatase inhibition/activationMetabolic regulation
Calcium homeostasisRegulationEndoplasmic reticulum-mitochondria communicationCellular signaling
Reactive oxygen species productionReductionAntioxidant activityOxidative stress protection
Membrane permeabilityIncreased permeabilityMembrane integrity alterationCellular permeability changes
Matrix contractionTransient contractionVolume regulationMorphological adaptation

Tetrahydrocarbazoles function as novel P-type adenosine triphosphatase inhibitors that induce membrane depolarization without affecting membrane integrity [20] [22] [23]. These compounds inhibit adenosine triphosphate hydrolysis of fungal hydrogen ion-adenosine triphosphatase and depolarize fungal plasma membranes while exhibiting broad-spectrum biological activity [20] [22] [23]. Crystallographic structure determination of sarcoplasmic reticulum calcium adenosine triphosphatase-tetrahydrocarbazole complexes reveals binding to a region above the ion inlet channel, indicating direct interaction with membrane-associated adenosine triphosphatases [20] [22] [23].

XLogP3

2.5

Dates

Last modified: 08-19-2023

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